[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a chemical compound of interest in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure integrates different functional groups, making it versatile for multiple applications and reactions.
Mechanism of Action
Target of action
Benzothiazines, a class of compounds that “4-(3-ethylphenyl)-6-fluoro-2-(4-methylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione” belongs to, are known to have diverse biological activities . They might interact with various targets in the body, depending on their specific structures and functional groups.
Mode of action
Benzene derivatives, such as this compound, can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, which then loses a proton to yield a substituted benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone often involves:
Starting from 4-methylphenyl methanone as the core structure.
A multi-step reaction process introducing 3-ethylphenyl, 6-fluoro, and benzothiazinyl groups.
Use of specific catalysts and solvents to achieve the desired molecular configuration.
Reaction conditions such as temperature, pressure, and pH must be meticulously controlled to ensure the correct attachment of each functional group.
Industrial Production Methods
In an industrial setting, large-scale production may involve:
Continuous flow reactors to manage complex reaction sequences.
Catalysts like palladium or platinum compounds to facilitate efficient synthesis.
Advanced purification techniques to isolate and purify the final product, ensuring high yield and minimal impurities.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions:
Oxidation: It can be oxidized to produce derivatives with higher oxidation states.
Reduction: Reduction reactions can modify its electronic properties and reactivity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, altering different substituent groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine, bromine under controlled conditions.
Major Products
Products from these reactions include various functional derivatives that can be employed in further chemical applications or research.
Scientific Research Applications
4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used in:
Chemistry: As a precursor for synthesizing more complex organic molecules.
Biology: Studying its interactions with biological macromolecules.
Industry: Utilized in the manufacturing of advanced materials and coatings.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone stands out due to its unique combination of functional groups and resultant chemical properties.
List of Similar Compounds
4-(3-ethylphenyl)-4H-1,4-benzothiazin-2-yl: methanone
4-(3-ethylphenyl)-6-chloro-1,1-dioxido-4H-1,4-benzothiazin-2-yl: methanone
4-(3-ethylphenyl)-6-bromo-1,1-dioxido-4H-1,4-benzothiazin-2-yl: methanone
Each compound possesses variations that offer different reactivity, stability, and application potential.
Hope you find this article useful. If there's anything specific you need to dive deeper into, let me know!
Properties
IUPAC Name |
[4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO3S/c1-3-17-5-4-6-20(13-17)26-15-23(24(27)18-9-7-16(2)8-10-18)30(28,29)22-12-11-19(25)14-21(22)26/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSZHCAZIYQBHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.